{4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
Overview
Description
{4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER is an organic compound with the molecular formula C23H23N3OS. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethyl-3-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole with 1-naphthylmethylthiol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
{4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
{4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved can include inhibition of cell wall synthesis in bacteria or disruption of membrane integrity in fungi .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-ethyl-3-[(4-methylphenoxy)methyl]-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole
- 4-ethyl-3-[(4-methylphenoxy)methyl]-5-[(1-naphthylmethyl)oxy]-4H-1,2,4-triazole .
Uniqueness
What sets {4-ETHYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER apart is its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity to certain molecular targets or improved stability under various conditions .
Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenoxy)methyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-26-22(15-27-20-13-11-17(2)12-14-20)24-25-23(26)28-16-19-9-6-8-18-7-4-5-10-21(18)19/h4-14H,3,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDBWSWXYPOJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)COC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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